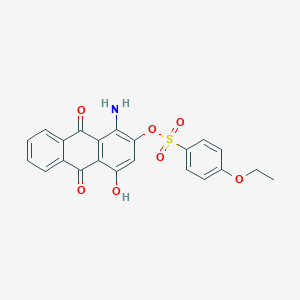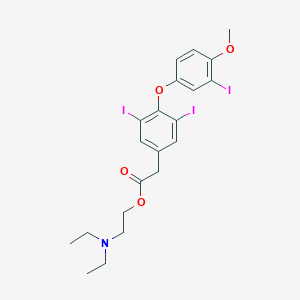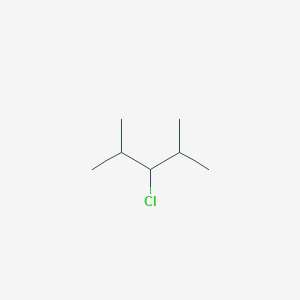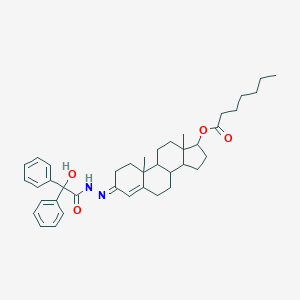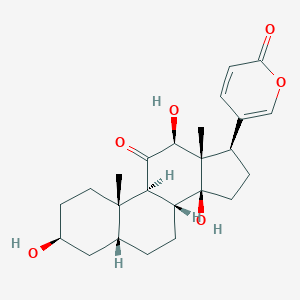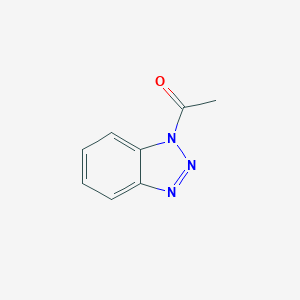
4-Chloro-6-methyl-2-phenylquinoline
Vue d'ensemble
Description
“4-Chloro-6-methyl-2-phenylquinoline” is a nitrogen-containing bicyclic compound . It’s a biochemical used for proteomics research . The molecular formula is C16H12ClN .
Synthesis Analysis
The synthesis of “4-Chloro-6-methyl-2-phenylquinoline” can be achieved from Ethyl benzoylacetate and p-Toluidine . More details about the synthesis process can be found in the relevant papers .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-phenylquinoline” consists of a benzene ring connected to a pyridine ring . The molecular weight is 253.73 .
Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . More specific chemical reactions involving “4-Chloro-6-methyl-2-phenylquinoline” can be found in the relevant papers .
Physical And Chemical Properties Analysis
“4-Chloro-6-methyl-2-phenylquinoline” is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . More specific physical and chemical properties can be found in the relevant papers .
Applications De Recherche Scientifique
Agricultural Chemistry: Pesticide Formulation
Scientific Field
Agricultural Chemistry Application Summary: Derivatives of the compound are evaluated for their use in pesticide formulations to control agricultural pests. Methods of Application: The compounds are tested for their efficacy against various pests in controlled agricultural settings. Results: Some derivatives show promise as effective pesticides, with specific action against target pest species.
The applications mentioned are based on the general properties of quinoline derivatives and are not specific experiments or results for 4-Chloro-6-methyl-2-phenylquinoline. For detailed and specific information, access to specialized scientific literature and databases would be required .
Synthetic Chemistry: New Reaction Pathways
Scientific Field
Synthetic Chemistry Application Summary: The compound is investigated as a starting material for developing new synthetic pathways and reactions. Methods of Application: It is used in exploratory synthetic experiments to discover novel reactions or improve existing ones. Results: The research can lead to more efficient and sustainable synthetic methods, expanding the toolbox of chemists.
These applications are hypothetical scenarios based on the general chemical properties of quinoline derivatives. For specific data and experimental details regarding 4-Chloro-6-methyl-2-phenylquinoline, access to current scientific publications or databases is required .
Safety And Hazards
Orientations Futures
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They exhibit a broad range of biological activities and are used extensively in various fields. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXBAREWKKMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427420 | |
| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-phenylquinoline | |
CAS RN |
18618-02-5 | |
| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




